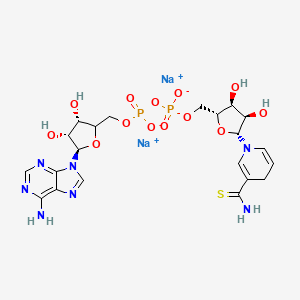

β-硫代烟酰胺腺嘌呤二核苷酸,还原形二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt, also known as Thio-NADH, is a bioactive form of nicotinic acid . It has a molecular weight of 725.48 . It is stored at -20°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C21H29N7O13P2S.2Na/c22-17-12-19 (25-7-24-17)28 (8-26-12)21-16 (32)14 (30)11 (40-21)6-38-43 (35,36)41-42 (33,34)37-5-10-13 (29)15 (31)20 (39-10)27-3-1-2-9 (4-27)18 (23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2, (H2,23,44) (H,33,34) (H,35,36) (H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 . Physical And Chemical Properties Analysis

The compound is white to yellow in color . The storage temperature is -20°C .科学研究应用

光化学失活和抑制活性:β-硫代烟酰胺腺嘌呤二核苷酸在还原形式下,经可见光照射后会发生光化学失活。此反应会产生脱氢酶催化的 NADH 氧化竞争性抑制剂 (Shifrin,1963)。

化学反应中的化学发光:此化合物在化学发光中展现出有趣的特性,特别是在与铕离子及双氧水反应时。这些化学发光反应的光谱特性已获得广泛研究 (Elbanowski 等人,1991)。

电催化氧化和电化学研究:此化合物在电催化氧化研究中发挥作用。例如,研究显示,当硫氨酸交联于石墨电极表面时,可以介导 NADH 的氧化,证明其在电化学实验中的效用 (Hajizadeh 等人,1991)。

生化过程中的光再生:已有研究使用 TiO2 纳米粒子作为催化剂,对该化合物进行光再生。此过程具有高效再生 NADH 的潜力,而 NADH 是许多生化反应中的关键辅酶 (Wang 等人,2016)。

染色过程中的酶促还原:研究显示,此化合物在复杂氧化还原染料的酶促还原中具有效用,为化学染色方法提供了一种环保的替代方案。此应用展示了其在工业过程中的潜力 (Božič 等人,2009)。

通过自组装转换分子信息:NADH 与水性介质中的特定染料之间的相互作用已被探索,以通过自组装转换组成辅酶的分子信息,突出了其在纳米技术中的潜力 (Morikawa 和 Kimizuka,2012)。

生化分析中的荧光特性:此化合物,特别是与八氢吡啶酸脱氢酶等酶络合时的荧光特性,已得到研究。这些特性对于理解酶-辅酶相互作用的生化和生物物理方面非常重要 (Baici 等人,1978)。

作用机制

Target of Action

The primary target of the compound, also known as beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt, is a wide range of enzymes involved in oxidation-reduction reactions . These enzymes play a crucial role in various biochemical processes, including energy production and cellular signaling .

Mode of Action

The compound acts as an electron carrier, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production . It is part of a coenzyme redox pair (NAD+:NADH) involved in these enzyme-catalyzed oxidation-reduction reactions .

Biochemical Pathways

The compound is involved in several key biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle) . These pathways are fundamental to cellular energy production. In addition to its redox function, the compound also acts as a donor of ADP-ribose units in ADP-ribosylation reactions and as a precursor of cyclic ADP-ribose .

Result of Action

The action of the compound at the molecular and cellular levels results in the facilitation of crucial biochemical reactions. This includes the transfer of electrons in redox reactions, which are essential for cellular energy production . It also participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response .

属性

IUPAC Name |

disodium;[[(3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O13P2S.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVNBOZUZYSIR-CQQDLCLESA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7Na2O13P2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)